molecular formula C18H30 B1239764 Estrane CAS No. 24749-37-9

Estrane

Numéro de catalogue: B1239764
Numéro CAS: 24749-37-9
Poids moléculaire: 246.4 g/mol
Clé InChI: GRXPVLPQNMUNNX-MHJRRCNVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Estrane is a steroid fundamental parent.

Applications De Recherche Scientifique

Oncological Applications

Estrane derivatives have shown promising results in the treatment of hormone-dependent cancers such as breast, endometrial, and ovarian cancers. A recent study investigated the cytotoxic effects of 36 this compound derivatives on various cancer cell lines. The findings indicated that certain derivatives exhibited strong antiproliferative effects, particularly on endometrial and ovarian cancer cells:

  • Cytotoxic Effects : this compound derivative 4_2Cl demonstrated an IC50 value of 3.6 µM against ovarian cancer cell line COV362, indicating potent cytotoxicity compared to control cell lines .
  • Selectivity : The addition of halogen atoms at specific carbon positions enhanced selectivity for endometrial cancer cells, suggesting a route for developing targeted therapies .
This compound Derivative Cancer Cell Line IC50 Value (µM) Effectiveness
4_2ClCOV3623.6High cytotoxicity
3KLE32.6Moderate cytotoxicity
4_2ClIshikawa17.9High selectivity

Hormonal Therapies

This compound compounds are widely used in hormone replacement therapy (HRT) due to their estrogenic properties. They help alleviate symptoms associated with menopause and prevent conditions related to hypoestrogenism:

  • Therapeutic Use : Estrone sulfate is commonly used in combination hormone replacement products for managing menopause symptoms .
  • Research Insights : Studies have explored the binding affinities of this compound derivatives to estrogen receptors, revealing that modifications can lead to selective estrogen receptor modulators (SERMs), which can either activate or inhibit estrogenic activity depending on the tissue type .

Drug Development and Research

The potential of this compound derivatives extends into drug development aimed at creating more effective treatments with fewer side effects:

  • Selective Estrogen Receptor Degraders : Research has identified this compound-based compounds that act as selective estrogen receptor degraders (SERDs), which could offer new strategies for treating estrogen-dependent tumors .
  • Molecular Docking Studies : In silico studies have been conducted to predict the binding affinities of various this compound derivatives to estrogen receptors and other relevant enzymes, aiding in the design of new anticancer agents .

Case Study 1: Antiproliferative Activities

A study focused on C-ring oxidized estrone acetate derivatives assessed their antiproliferative activities against multiple cancer cell lines. The results indicated that these modifications significantly influenced cell cycle arrest and proliferation rates, suggesting a viable pathway for developing new anticancer drugs devoid of traditional estrogenic effects .

Case Study 2: Hormone Replacement Therapy

The Heart and Estrogen/progestin Replacement Study (HERS) provided insights into the long-term effects of HRT using this compound derivatives, highlighting both the benefits and risks associated with their use in preventing cardiovascular diseases among postmenopausal women .

Analyse Des Réactions Chimiques

Aromatic Ring Modifications

Estrane derivatives undergo regioselective substitutions at positions C2, C3, and C4:

  • C2 Substitution :

    • Iodination : Estrone (E1) reacts with mercuric acetate and iodine in acetic acid to form 2-iodo-E1 .

    • Suzuki Coupling : 2-Iodo-E1 undergoes palladium-catalyzed coupling with pyridine boronic acids (3-/4-pyridinyl) under microwave irradiation (DMF, K₃PO₄, Pd(dppf)Cl₂), yielding C2-pyridinyl estranes in 70–80% yields .

  • C3 Substitution :

    • Triflation : E1 reacts with triflic anhydride and DMAP to form 3-triflyloxy-E1, enabling subsequent nucleophilic substitutions .

    • Microwave-Assisted Alkoxylation : E2 reacts with 3-carbamoylphenol under PdCl₂ catalysis (THF/H₂O, 170–190°C) to form 3-(3-carbamoylphenyloxy)-estra-1,3,5(10)-trien-17-one .

  • C4 Substitution :

    • Nitration : E1 reacts with nitric acid to form 4-nitro-E1, isolated via column chromatography .

Ketone/Enone Transformations

  • C17-Ketone Reduction :
    NaBH₄ reduces estrone’s C17 ketone to estradiol (E2) derivatives (e.g., 17β-alcohols) .

    • Example: Reduction of 11a/11b yields 12a/12b with stereoselectivity influenced by β-face steric hindrance .

  • Oxidation of Alcohols :
    Jones’ reagent oxidizes primary alcohols in this compound derivatives to carboxylic acids (e.g., spiro-δ-lactone formation) .

C-Ring Modifications

  • 9,11-Dehydrogenation :
    Δ⁹,¹¹ double bonds are introduced via bromination-dehydrobromination using Br₂/CHCl₃ and DBU .

Suzuki-Miyaura Cross-Coupling

  • C3-Alkylation :
    E1-triflate (18 ) couples with potassium (2-benzyloxyethyl)trifluoroborate under Pd catalysis to install 3-(2-benzyloxyethyl) chains .

Aldol Condensation

  • C16-Substitution :
    E1 reacts with m-carboxamidobenzaldehyde under basic conditions to form α,β-unsaturated ketones (e.g., 16 ), followed by NaBH₄ reduction to 17β-alcohols .

Protection/Deprotection Strategies

  • MOM Protection :
    3-OH groups are protected using methoxymethyl (MOM) chloride (Cs₂CO₃, DMF), enabling subsequent Pd-mediated couplings .

  • TBDMS Protection :
    t-Butyldimethylsilyl (TBDMS) ethers protect phenolic OH groups during Grignard reactions (e.g., 17α-benzylation) .

Key Reaction Data

Reaction TypeReagents/ConditionsYieldReference
C2 Suzuki CouplingPd(dppf)Cl₂, K₃PO₄, DMF, MW70–80%
C3 TriflationTriflic anhydride, DMAP, CH₂Cl₂85%
C17-Ketone ReductionNaBH₄, MeOH/THF90%
Aldol Condensationm-Carboxamidobenzaldehyde, NaOH, EtOH65%
9,11-DehydrogenationBr₂/CHCl₃, followed by DBU89%

Stereochemical Considerations

  • Grignard Additions :
    17α-Alkylation proceeds via α-face attack due to β-face steric hindrance from C18 methyl .

  • Catalytic Hydrogenation :
    Exo-alkenes at C16 hydrogenate via α-face addition, yielding 16β-substituted derivatives .

Functional Group Compatibility

  • Sulfamate Formation :
    Phenolic OH groups react with sulfamoyl chloride (pyridine, CH₂Cl₂) to generate STS inhibitors .

  • Oxime Synthesis :
    Estrone ketones react with hydroxylamine hydrochloride (EtOH, NaOH) to form oximes (δ ~10 ppm in ¹H NMR) .

This systematic analysis highlights this compound’s versatility in medicinal chemistry, enabling precise modifications for targeting steroidogenic enzymes or estrogen receptors. Innovations in microwave-assisted synthesis and stereoselective reductions (e.g., NaBH₄ at −40°C ) continue to expand its synthetic utility.

Propriétés

Numéro CAS

24749-37-9

Formule moléculaire

C18H30

Poids moléculaire

246.4 g/mol

Nom IUPAC

(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C18H30/c1-18-11-4-7-17(18)16-9-8-13-5-2-3-6-14(13)15(16)10-12-18/h13-17H,2-12H2,1H3/t13?,14-,15+,16+,17-,18-/m0/s1

Clé InChI

GRXPVLPQNMUNNX-MHJRRCNVSA-N

SMILES

CC12CCCC1C3CCC4CCCCC4C3CC2

SMILES isomérique

C[C@@]12CCC[C@H]1[C@@H]3CCC4CCCC[C@@H]4[C@H]3CC2

SMILES canonique

CC12CCCC1C3CCC4CCCCC4C3CC2

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estrane
Reactant of Route 2
Estrane
Reactant of Route 3
Estrane
Reactant of Route 4
Estrane
Reactant of Route 5
Estrane
Reactant of Route 6
Estrane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.